1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene
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Overview
Description
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, characterized by the presence of bromomethyl, dichloro, and methoxy substituents on the aromatic ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene typically involves the bromination of 2,4-dichloro-5-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the benzylic position . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and chemical resistance.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene exerts its effects involves its interaction with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, impacting various biochemical pathways.
Comparison with Similar Compounds
1-(Bromomethyl)-2,4-dichloro-5-methoxybenzene can be compared with similar compounds such as:
Benzyl Bromide: Similar in structure but lacks the dichloro and methoxy substituents, making it less selective in certain reactions.
2,4-Dichlorobenzyl Bromide: Lacks the methoxy group, which can influence its reactivity and solubility properties.
1-(Chloromethyl)-2,4-dichloro-5-methoxybenzene: Substitution of bromine with chlorine alters its reactivity, particularly in nucleophilic substitution reactions.
The presence of both dichloro and methoxy groups in this compound enhances its chemical stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C8H7BrCl2O |
---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
RDGGKBYFSKGRHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Cl)Cl |
Origin of Product |
United States |
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